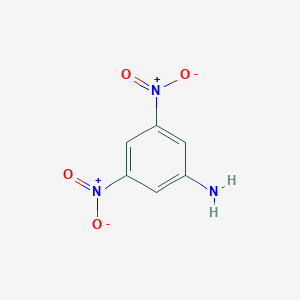

3,5-Dinitroaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBZUKLDHPOCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044151 | |

| Record name | 3,5-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-87-1 | |

| Record name | 3,5-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AHR6K1N73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 3,5-Dinitroaniline. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and procedural insights.

Core Chemical Identity and Structure

This compound is an organic compound characterized by an aniline (B41778) core substituted with two nitro groups at the 3 and 5 positions.[1] This substitution pattern significantly influences its chemical behavior and physical properties. It appears as a yellow-colored, needle-like solid and is used as an intermediate in the synthesis of dyes and pesticides.[2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 618-87-1 |

| PubChem CID | 12068 |

| Molecular Formula | C₆H₅N₃O₄ |

| Molecular Weight | 183.12 g/mol |

| InChI | InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2 |

| InChIKey | MPBZUKLDHPOCLS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1)N)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is noteworthy that it has low solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[4]

| Property | Value |

| Melting Point | 160-162 °C |

| Boiling Point | 397.9 °C at 760 mmHg |

| Density | 1.586 g/cm³ |

| Flash Point | 194.4 °C |

| Vapor Pressure | 1.54E-06 mmHg at 25 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes:

-

¹H NMR and ¹³C NMR: Spectra are available and can be used to confirm the structure of the molecule.[5][6]

-

Infrared (IR) Spectroscopy: IR spectra, including vapor phase IR, are available, providing information about the functional groups present.[7]

-

Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of aniline.[4] Another method involves the reduction of 1,3,5-trinitrobenzene.[2]

Protocol: Nitration of Aniline (General Procedure)

-

Acetylation of Aniline: Aniline is first protected by acetylation to form acetanilide (B955). This is achieved by reacting aniline with acetic anhydride.

-

Nitration of Acetanilide: The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro groups onto the aromatic ring.

-

Hydrolysis: The resulting dinitroacetanilide is hydrolyzed, typically using an acidic or basic solution, to remove the acetyl group and yield this compound.

-

Purification: The crude product is then purified by recrystallization, often from ethanol.

Reactivity and Applications

This compound is a versatile chemical intermediate.[9] Its reactivity is dominated by the amino group and the electron-withdrawing nitro groups.

-

Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of various dyes and pigments.[9]

-

Agrochemicals: It is an important intermediate in the synthesis of herbicides and other agricultural chemicals.[9]

-

Explosives: It can be nitrated further to produce the powerful explosive 2,3,4,5,6-pentanitroaniline.[2]

-

Pharmaceutical Research: It is explored in drug development for creating compounds with potential biological activity.[9]

An important reaction of this compound is diazotization, which involves the reaction with nitrosylsulfuric acid. However, this reaction can be explosive if the concentration of reactants is high.[3]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Aniline.

Key Reactivity of this compound

Caption: Reactivity and applications of this compound.

Safety Information

This compound is a toxic substance and should be handled with care. It is toxic if swallowed, in contact with skin, or if inhaled.[10] It may cause damage to organs through prolonged or repeated exposure.[10] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] In case of ingestion, immediate medical attention is required.[10] It is also a combustible material that may form explosive mixtures with air when heated.[3]

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(618-87-1) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 3,5-Dinitroaniline from Aniline

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3,5-dinitroaniline. Direct nitration of aniline (B41778) is not a feasible method for obtaining the 3,5-dinitro isomer due to the ortho- and para-directing nature of the amino group and the propensity for oxidation. This document details a robust multi-step synthesis commencing with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, a key intermediate. Subsequent conversion of the carboxylic acid functionality to an amino group via a Curtius rearrangement affords the target molecule, this compound. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis of this important chemical intermediate.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and materials with applications in analytical chemistry.[1] The presence of two nitro groups on the aromatic ring significantly influences its chemical reactivity, making it a versatile building block. The direct introduction of two nitro groups at the meta positions relative to the amino group in aniline is a significant synthetic challenge. The amino group is a strong activating and ortho-, para-directing group, which leads to the formation of 2,4- and 2,6-dinitroaniline (B188716) upon dinitration. Furthermore, the strong oxidizing conditions required for dinitration can lead to the degradation of the aniline ring.

To overcome these challenges, an indirect synthetic strategy is employed. This guide focuses on a reliable three-step synthesis starting from benzoic acid. The carboxyl group of benzoic acid is a meta-directing group, allowing for the controlled dinitration to yield 3,5-dinitrobenzoic acid. The carboxyl group is then converted to an amino group through a Curtius rearrangement, a well-established method for the synthesis of primary amines from carboxylic acids.

Overall Synthetic Pathway

The synthesis of this compound from benzoic acid can be summarized in the following three key steps:

-

Nitration of Benzoic Acid: Benzoic acid is dinitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 3,5-dinitrobenzoic acid.

-

Formation of 3,5-Dinitrobenzoyl Azide (B81097): The 3,5-dinitrobenzoic acid is converted to its corresponding acyl chloride, which is then reacted with sodium azide to form 3,5-dinitrobenzoyl azide.

-

Curtius Rearrangement: The 3,5-dinitrobenzoyl azide undergoes a thermal rearrangement to an isocyanate, which is subsequently hydrolyzed to yield the final product, this compound.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This procedure details the dinitration of benzoic acid.[2][3]

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Beakers

Procedure:

-

In a round-bottom flask, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

-

Stir the mixture until the benzoic acid is completely dissolved.

-

Cool the flask in an ice bath and slowly add 100 ml of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C. Caution: This reaction is highly exothermic and produces toxic fumes. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to stand at room temperature for one hour.

-

Heat the reaction mixture on a steam bath for 4 hours.

-

Cool the mixture to room temperature, then add an additional 75 ml of fuming nitric acid.

-

Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

Allow the reaction mixture to cool and then pour it slowly into a beaker containing 800 g of crushed ice and 800 ml of water.

-

Stir the mixture until all the ice has melted and the product has precipitated.

-

Collect the crude 3,5-dinitrobenzoic acid by vacuum filtration and wash it with cold water until the washings are free of acid.

-

Recrystallize the crude product from 275 ml of hot 50% ethanol to obtain pure 3,5-dinitrobenzoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzoic Acid (61 g, 0.5 mol) | [2] |

| Reagents | Conc. H₂SO₄ (300 ml), Fuming HNO₃ (175 ml) | [2] |

| Reaction Temperature | 70-145°C | [2] |

| Reaction Time | ~11 hours | [2] |

| Crude Yield | 62-65 g | [2] |

| Purified Yield | 57-61 g (54-58%) | [2] |

| Melting Point | 205-207°C | [2] |

Step 2: Synthesis of 3,5-Dinitrobenzoyl Azide

This procedure describes the conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl azide via the acyl chloride.

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Dropping funnel

-

Beakers

Procedure:

Part A: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

Place 57 g (0.27 mol) of 3,5-dinitrobenzoic acid in a round-bottom flask.

-

Add 50 ml (0.68 mol) of thionyl chloride to the flask.

-

Attach a reflux condenser and heat the mixture gently under reflux for 2 hours. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl). Work in a fume hood.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The remaining solid is crude 3,5-dinitrobenzoyl chloride.

Part B: Synthesis of 3,5-Dinitrobenzoyl Azide

-

Dissolve the crude 3,5-dinitrobenzoyl chloride in 200 ml of dry acetone.

-

In a separate beaker, dissolve 21 g (0.32 mol) of sodium azide in 75 ml of water.

-

Cool the acetone solution of the acyl chloride in an ice bath.

-

Slowly add the sodium azide solution dropwise to the stirred acetone solution, keeping the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Pour the reaction mixture into a large beaker of cold water to precipitate the 3,5-dinitrobenzoyl azide.

-

Collect the solid product by vacuum filtration and wash it with cold water. Caution: Acyl azides can be explosive. Handle with care and avoid excessive heat or shock.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,5-Dinitrobenzoic Acid (57 g, 0.27 mol) |

| Reagents | SOCl₂ (50 ml), NaN₃ (21 g) |

| Solvent | Acetone (200 ml), Water (75 ml) |

| Reaction Temperature | <10°C (Azide formation) |

| Expected Yield | ~80-90% (for both steps) |

Step 3: Synthesis of this compound (Curtius Rearrangement)

This procedure details the thermal rearrangement of 3,5-dinitrobenzoyl azide to this compound.

Materials:

-

3,5-Dinitrobenzoyl azide

-

Concentrated Hydrochloric acid

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter flask

Procedure:

-

Suspend the crude 3,5-dinitrobenzoyl azide in 250 ml of toluene in a round-bottom flask.

-

Heat the mixture to reflux. The azide will decompose to the isocyanate with the evolution of nitrogen gas. Caution: Perform this reaction in a well-ventilated fume hood.

-

Continue refluxing until the evolution of nitrogen ceases (approximately 1-2 hours).

-

Cool the reaction mixture and add 100 ml of concentrated hydrochloric acid.

-

Heat the mixture to reflux again for 2-3 hours to hydrolyze the isocyanate to the amine.

-

Cool the reaction mixture to room temperature. The this compound hydrochloride will precipitate.

-

Collect the precipitate by vacuum filtration.

-

To obtain the free amine, suspend the hydrochloride salt in water and neutralize with a base (e.g., sodium carbonate solution) until the solution is basic.

-

Collect the precipitated this compound by vacuum filtration, wash with water, and dry.

-

The product can be further purified by recrystallization from ethanol.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,5-Dinitrobenzoyl Azide (from previous step) |

| Reagents | Toluene (250 ml), Conc. HCl (100 ml) |

| Reaction Temperature | Reflux in Toluene, then Reflux with HCl |

| Expected Yield | ~70-80% (from the azide) |

| Melting Point | 162-164°C |

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Caption: Logical flow of the multi-step synthesis.

Conclusion

The synthesis of this compound from aniline is not directly feasible. However, a reliable and well-documented multi-step synthesis starting from benzoic acid provides an effective route to this important compound. This guide has detailed the experimental protocols for the dinitration of benzoic acid, the formation of 3,5-dinitrobenzoyl azide, and the final Curtius rearrangement to yield this compound. The provided quantitative data and workflow diagrams offer a clear and comprehensive resource for researchers in the field of organic synthesis and drug development. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Selective Reduction of 1,3,5-Trinitrobenzene to 3,5-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-dinitroaniline through the selective reduction of 1,3,5-trinitrobenzene (B165232). This process is a critical step in the synthesis of various compounds with applications in dye manufacturing, agrochemicals, and pharmaceutical development.[1] This document details various methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and experimental workflows.

Introduction

The selective reduction of one nitro group in a polynitro aromatic compound is a fundamental transformation in organic synthesis. 1,3,5-trinitrobenzene (TNB) is a readily available starting material, and its conversion to this compound opens avenues for further functionalization and the creation of complex molecules. The primary challenge in this synthesis lies in achieving high selectivity for the mono-reduction product while avoiding the formation of di- and tri-amino derivatives. This guide explores several effective methods to achieve this transformation, including the Zinin reduction, reduction with hydrazine (B178648) hydrate (B1144303), and catalytic hydrogenation.

Methodologies for Selective Reduction

Several methods have been developed for the selective reduction of 1,3,5-trinitrobenzene. The choice of method often depends on the desired scale of the reaction, the availability of reagents, and the required purity of the final product.

Zinin Reduction using Sulfide (B99878) Reagents

The Zinin reduction, first discovered by Nikolay Zinin in 1842, is a classic and effective method for the selective reduction of nitroarenes using sulfide, hydrosulfide, or polysulfide reagents.[2][3] This method is particularly useful for the selective reduction of one nitro group in polynitro compounds.[4] The reaction is typically carried out using sodium sulfide or ammonium (B1175870) sulfide in an aqueous or alcoholic solution.[4][5]

Experimental Protocol: Zinin Reduction with Sodium Hydrogen Sulfide

This protocol is adapted from procedures for the selective reduction of dinitroarenes and can be optimized for 1,3,5-trinitrobenzene.

-

Reagents:

-

1,3,5-Trinitrobenzene (TNB)

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,3,5-trinitrobenzene in methanol.

-

In a separate beaker, prepare the reducing agent by dissolving sodium sulfide nonahydrate and sodium bicarbonate in water.[6]

-

Slowly add the aqueous sulfide solution to the methanolic solution of TNB at room temperature with vigorous stirring.

-

The reaction mixture is then typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the product is isolated by pouring the reaction mixture into water, which precipitates the crude this compound.[6]

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol (B145695).

-

Selective Reduction with Hydrazine Hydrate

Hydrazine hydrate, in the presence of a catalyst, can be a potent and selective reducing agent for nitro groups.[7][8][9] For the selective reduction of 1,3,5-trinitrobenzene, a system of hydrazine hydrate with an iron salt and activated charcoal has been reported to be effective.[10]

Experimental Protocol: Hydrazine Hydrate Reduction

-

Reagents:

-

1,3,5-Trinitrobenzene (TNB)

-

Hydrazine Hydrate (N₂H₄·H₂O)

-

Ferric Chloride (FeCl₃)

-

Activated Charcoal

-

Ethanol

-

-

Procedure:

-

To a solution of 1,3,5-trinitrobenzene in ethanol in a round-bottom flask, add a catalytic amount of ferric chloride and activated charcoal.[10]

-

Heat the mixture to a gentle reflux.

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization.

-

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds.[11] While often used for complete reduction, careful control of reaction conditions such as catalyst type, pressure, temperature, and reaction time can allow for selective partial reduction.[12][13] For the selective reduction of 1,3,5-trinitrobenzene to this compound, a supported metal catalyst such as palladium on carbon (Pd/C) or a modified ruthenium catalyst could be employed.[13][14]

Experimental Conditions for Selective Catalytic Hydrogenation

Achieving selectivity in the catalytic hydrogenation of 1,3,5-trinitrobenzene to this compound requires careful optimization of the reaction parameters.

-

Catalyst: A less active catalyst or a catalyst modified with a second metal (e.g., Ru-SnOx/Al₂O₃) can favor partial reduction.[14]

-

Hydrogen Pressure: Lower hydrogen pressures generally favor the formation of intermediate reduction products.

-

Temperature: Lower temperatures will slow down the reaction rate and can improve selectivity.

-

Solvent: The choice of solvent can influence the solubility of the substrate and intermediates, thereby affecting the reaction pathway.

-

Reaction Time: The reaction must be stopped once the desired product is formed in maximum yield, as determined by real-time monitoring (e.g., GC-MS or HPLC).

Quantitative Data

The following table summarizes typical quantitative data for the different reduction methods. Please note that yields are highly dependent on the specific reaction conditions and may require optimization.

| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| Zinin Reduction | Sodium Hydrogen Sulfide | Methanol/Water | Reflux | 2-4 | 60-75 |

| Hydrazine Reduction | Hydrazine Hydrate/FeCl₃/C | Ethanol | Reflux | 1-3 | 70-85[10] |

| Catalytic Hydrogenation | Pd/C or Ru-SnOx/Al₂O₃ | Ethanol | 25-50 | Variable | Highly variable, requires optimization |

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams have been created using Graphviz.

Caption: Reaction pathway for the reduction of 1,3,5-trinitrobenzene.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The selective reduction of 1,3,5-trinitrobenzene to this compound is an achievable and important synthetic transformation. Both the Zinin reduction and the use of hydrazine hydrate with an iron catalyst offer reliable and selective methods for this conversion. While catalytic hydrogenation presents a scalable and "greener" alternative, it requires careful optimization to achieve the desired selectivity. The choice of method will ultimately depend on the specific needs and resources of the research or development team. The protocols and data presented in this guide provide a solid foundation for successfully synthesizing this compound for a variety of applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Zinin reaction - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3,5-Dinitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dinitroaniline (CAS No. 618-87-1) is a key chemical intermediate in the synthesis of a variety of products, including dyes and pesticides.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with two nitro groups and an amino group, governs its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₄ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| Melting Point | 160-162 °C | [1] |

| Appearance | Yellow to brown powder or crystals | [1] |

| Water Solubility | Insoluble | [2] |

Solubility of this compound in Organic Solvents

Qualitative Solubility

General literature indicates that this compound is soluble in a range of organic solvents.[3] These include:

-

Alcohols (e.g., ethanol, methanol)[3]

-

Ethers (e.g., diethyl ether)

-

Ketones (e.g., acetone)[3]

-

Aromatic hydrocarbons (e.g., benzene)[3]

-

Chlorinated hydrocarbons (e.g., chloroform)[3]

One source describes the solubility in methanol (B129727) as "almost transparency".[4]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of comprehensive quantitative solubility data for this compound in various organic solvents at different temperatures. However, a single data point for a commercially available standard solution provides a quantitative measure of its solubility in acetonitrile.

Table 2: Quantitative Solubility of this compound in Acetonitrile

| Solvent | Concentration | Temperature | Reference |

| Acetonitrile | 1000 µg/mL | Room Temperature | [5] |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a robust experimental protocol for determining the solubility of this compound is presented below. This protocol is based on the well-established isothermal saturation method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), a technique successfully employed for the solubility determination of the closely related isomer, 2,4-dinitroaniline.[6]

Principle

The isothermal saturation method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, in this case, HPLC.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

Experimental Workflow

The overall workflow for the experimental determination of this compound solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the desired organic solvent.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

-

Sample Analysis by HPLC:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a volumetric flask.

-

Dilute the filtered sample with the HPLC mobile phase to a concentration within the range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

The concentration of this compound in the diluted sample is determined from the calibration curve based on the peak area from the UV detector.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as mole fraction (x) or grams per 100 mL of solvent ( g/100 mL).

-

The logical relationship for calculating the final solubility value is outlined below.

Caption: Logical flow for the calculation of solubility from HPLC data.

Conclusion

While this compound is known to be soluble in a variety of common organic solvents, there is a notable lack of comprehensive quantitative solubility data in the public domain. This technical guide has summarized the available qualitative information and provided a single quantitative data point for its solubility in acetonitrile. The detailed experimental protocol based on the isothermal saturation method and HPLC analysis offers a robust framework for researchers to generate the much-needed quantitative solubility data for this compound. The availability of such data will be invaluable for the optimization of processes involving this important chemical intermediate in various industrial and research applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. This compound | 618-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. esslabshop.com [esslabshop.com]

- 6. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to 3,5-Dinitroaniline: Melting Point and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-dinitroaniline, with a focus on its melting point and spectral data. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. It is a critical parameter for compound identification and purity assessment. For this compound, the accepted melting point is in the range of 160-162 °C . It is worth noting that some sources may report a lower melting point, which could be indicative of impurities or a different crystalline form.

Table 1: Melting Point of this compound

| Parameter | Value | Reference |

| Melting Point | 160-162 °C |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (amine) |

| 1620-1580 | Strong | N-H bend (amine) |

| 1550-1475 | Strong | NO₂ asymmetric stretch |

| 1360-1290 | Strong | NO₂ symmetric stretch |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| ~3100 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) gives information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Triplet | 1H | H-4 |

| ~7.5 | Doublet | 2H | H-2, H-6 |

| ~6.5 | Broad Singlet | 2H | NH₂ |

Note: The exact chemical shifts can vary depending on the solvent used.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NH₂ |

| ~149 | C-NO₂ |

| ~120 | C-4 |

| ~110 | C-2, C-6 |

Note: The exact chemical shifts can vary depending on the solvent used. The assignments are based on typical chemical shift ranges for substituted aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, the molecular weight is 183.12 g/mol .

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 183 | Molecular ion [M]⁺ |

| 153 | [M - NO]⁺ |

| 137 | [M - NO₂]⁺ |

| 107 | [M - NO₂ - NO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 64 | [C₄H₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid compound.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid, approximately 2-3 mm in height, into the sealed end.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting point.

-

For an accurate determination, start heating at a rate of about 10-20 °C per minute until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[2][3]

-

Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of a solid sample.

Apparatus: FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the infrared spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of a sample.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or CDCl₃), micropipette.

Procedure:

-

Sample Preparation:

-

Weigh an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.

-

Using a micropipette, transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of a compound.

Apparatus: Mass spectrometer with an electron ionization source.

Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the ion source. For a solid sample, this is often done using a direct insertion probe which allows the sample to be heated and vaporized directly in the ion source.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector.

-

Spectrum Generation: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Compound Characterization

The characterization of a chemical compound like this compound typically follows a logical workflow to confirm its identity and purity.

References

CAS number and molecular weight of 3,5-Dinitroaniline

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide provides the Chemical Abstracts Service (CAS) number and molecular weight for 3,5-Dinitroaniline, a compound often utilized as an intermediate in the synthesis of various organic molecules, including dyes and potential therapeutic agents.[1][2][3]

The data is presented in a clear, tabular format to facilitate easy reference and integration into research workflows.

| Identifier | Value |

| CAS Number | 618-87-1[1][4][5] |

| Molecular Weight | 183.12 g/mol [1][4][5][6] |

The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.[7] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations. This compound has a molecular formula of C₆H₅N₃O₄.[1][3][4] It appears as a yellow or brown powder or crystals.[1][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound 97 618-87-1 [sigmaaldrich.com]

- 6. This compound | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

3,5-Dinitroaniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3,5-Dinitroaniline, a chemical intermediate used in the synthesis of dyes and pesticides, and with potential applications in other areas of chemical and pharmaceutical development.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential when handling this compound.

Chemical and Physical Properties

This compound is a yellow, needle-like solid.[3] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[3][4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C6H5N3O4 | [2][4] |

| Molecular Weight | 183.12 g/mol | [2][3] |

| Appearance | Yellow or brown powder, crystals, or chunks | [2][3] |

| Melting Point | 160-162 °C | [2][4][5] |

| Boiling Point | 397.9 °C at 760 mmHg | [4] |

| Flash Point | 194.4 °C | [4] |

| Density | 1.586 g/cm³ | [4] |

| Vapor Pressure | 1.54E-06 mmHg at 25°C | [4] |

| Water Solubility | Insoluble | [3][4] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[6][7] It may cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[6]

Acute Effects:

-

Inhalation: May cause respiratory irritation, coughing, and wheezing.[8] Very toxic by inhalation.

-

Skin Contact: Toxic upon skin contact.[6] While not classified as a skin irritant, prolonged exposure can cause abrasive damage.[9] Open cuts or irritated skin should not be exposed.[9]

-

Ingestion: Severely toxic.[9] Ingestion of less than 5 grams may be fatal or cause serious health damage.[9]

Chronic Effects:

-

Prolonged or repeated exposure can lead to cumulative health effects.[9]

-

It may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (bluish skin discoloration).[9]

-

Long-term exposure to high dust concentrations may affect lung function.[9]

Toxicity Values: Detailed quantitative toxicity values (e.g., LD50) for this compound are not readily available in the reviewed public sources.[1][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[12]

Caption: Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[13][14]

-

Avoid generating dust.[9] Use dry clean-up procedures like vacuuming with a HEPA-filtered, explosion-proof vacuum or dampening with water before sweeping.[9]

-

Wash hands thoroughly with soap and water after handling.[9]

-

Contaminated work clothes should be laundered separately before reuse.[9]

Storage:

-

Store in original, tightly sealed containers.[9]

-

Store away from incompatible materials such as oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][9]

-

Protect containers from physical damage and check regularly for leaks.[9]

Emergency Procedures

First Aid Measures

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray for large fires.

-

Hazards: May explode on heating.[9] Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. Containers may explode in a fire.[10]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Accidental Release Measures

Minor Spills:

-

Clean up spills immediately.[9]

-

Wear appropriate PPE, including a dust respirator.[9]

-

Use dry clean-up methods; avoid generating dust.[9]

-

Dampen with water before sweeping or vacuuming with a HEPA-filtered vacuum.[9]

-

Place in a suitable, labeled container for disposal.[9]

Major Spills:

-

Evacuate personnel and move upwind.[9]

-

Alert emergency responders.[9]

-

Wear full-body protective clothing and breathing apparatus.[9]

-

Prevent spillage from entering drains or waterways.[9]

-

Contain the spill with sand, earth, or vermiculite.[9]

-

Collect recoverable product into labeled containers.[9]

-

Decontaminate the area after cleanup.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6][15] It may be necessary to dispose of this chemical as a hazardous waste.[10]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and safety parameters of this compound are not publicly available in the reviewed literature. Safety assessments and the establishment of handling procedures are typically based on data from analogous compounds and standardized testing guidelines (e.g., OECD, EPA). When planning experiments involving this compound, a thorough risk assessment should be conducted, and all handling should be performed by trained personnel in a controlled laboratory environment.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 618-87-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nj.gov [nj.gov]

- 11. Table 2, Summary of Available Toxicity Values for this compound (CASRN 618-87-1) - Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

Unraveling the Byproduct Profile of Trinitrotoluene Production: A Technical Guide

An in-depth analysis of the isomeric impurities formed during the synthesis of 2,4,6-trinitrotoluene (B92697) (TNT), focusing on their formation, quantification, and analytical characterization.

Introduction: This technical guide provides a comprehensive overview of the byproducts generated during the industrial production of 2,4,6-trinitrotoluene (TNT). Contrary to the initial query, extensive research of scientific literature and manufacturing process documentation reveals that 3,5-dinitroaniline is not a recognized byproduct of TNT synthesis . The primary impurities are, in fact, a range of structural isomers of dinitrotoluene (DNT) and trinitrotoluene (TNT) itself, which arise from the electrophilic nitration of toluene (B28343). Additionally, amino-dinitrotoluene isomers are sometimes detected, not as direct byproducts of the nitration process, but as degradation products or as a result of specific post-synthesis purification steps. This guide will focus on these well-documented byproducts, offering quantitative data on their formation, detailed experimental protocols for their analysis, and a visual representation of the chemical pathways leading to their creation. This information is critical for researchers, scientists, and professionals in drug development and forensic science who require a deep understanding of the purity and composition of military-grade explosives.

Formation of Isomeric Byproducts in TNT Production

The synthesis of TNT is a multi-step nitration of toluene using a mixture of nitric acid and sulfuric acid.[1] The directing effects of the methyl group on the toluene ring favor the formation of ortho and para substituted products. However, under the harsh nitrating conditions, a small percentage of meta-nitration occurs, leading to the formation of undesired isomers.[2] These isomers are problematic as they can affect the stability and explosive properties of the final TNT product.[1]

The production process typically involves three stages:

-

Mononitration of Toluene: Toluene is nitrated to produce a mixture of mononitrotoluene (MNT) isomers.

-

Dinitration of MNT: The MNT mixture is further nitrated to yield dinitrotoluene (DNT) isomers.

-

Trinitration of DNT: The DNT isomers are subjected to the strongest nitrating conditions to produce the final crude TNT, which is predominantly the 2,4,6-TNT isomer.[1]

Unsymmetrical TNT isomers are typically removed from the crude product by a process called sulfitation, where the crude TNT is treated with an aqueous sodium sulfite (B76179) solution. This process selectively removes the unstable isomers.[1]

Quantitative Analysis of Byproducts

The composition of crude TNT can vary depending on the specific manufacturing process and conditions. However, a general distribution of the major isomeric impurities has been documented. The following table summarizes the typical composition of byproducts found in crude TNT.

| Byproduct Class | Isomer | Typical Concentration Range (in Crude TNT) |

| Dinitrotoluene (DNT) | 2,4-Dinitrotoluene | 0.1 - 0.4%[3] |

| 2,6-Dinitrotoluene | Traces to minor amounts | |

| Other DNT isomers | Traces | |

| Trinitrotoluene (TNT) | 2,3,4-Trinitrotoluene | 0.1 - 0.4%[3][4] |

| 2,4,5-Trinitrotoluene | 0.1 - 0.4%[3] | |

| 2,3,5-Trinitrotoluene | 0.1 - 0.4%[3] | |

| Other TNT isomers | Traces | |

| Amino-dinitrotoluenes | 2-Amino-4,6-dinitrotoluene | < 1 wt.%[4] |

| 4-Amino-2,6-dinitrotoluene | < 1 wt.%[4] |

Experimental Protocols for Byproduct Analysis

The accurate identification and quantification of byproducts in TNT are crucial for quality control and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high separation efficiency and definitive identification of volatile and semi-volatile byproducts.[5]

Sample Preparation:

-

Dissolve a known weight of the crude TNT sample in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the sample to an appropriate concentration for GC-MS analysis.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for explosive analysis (e.g., Rtx-TNT or equivalent).[6]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp to 280 °C at a rate of 10-20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

Data Analysis:

-

Identify individual isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).

-

Quantify the concentration of each isomer using an internal standard method.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is particularly useful for the analysis of thermally unstable compounds and is the basis for standard methods like EPA Method 8330.[8][9]

Sample Preparation:

-

Extract a known weight of the sample with acetonitrile or a methanol/water mixture.

-

Use sonication to ensure complete dissolution of the analytes.

-

Filter the extract through a 0.45 µm filter.

Instrumentation and Conditions:

-

HPLC System: Equipped with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 or a specialized column for explosives analysis (e.g., Cogent Phenyl Hydride™).[10]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[10] A typical gradient might be:

-

Start with 15% acetonitrile.

-

Linearly increase to 80% acetonitrile over 20 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at 254 nm.[10]

Data Analysis:

-

Identify peaks by comparing their retention times with those of certified reference standards.

-

Quantify the analytes by creating a calibration curve using external standards.

Visualization of Byproduct Formation Pathways

The following diagrams illustrate the logical relationships in the TNT production process and the formation of isomeric byproducts.

Caption: TNT production pathway from toluene, indicating the three main nitration steps.

Caption: Formation of DNT and TNT isomers from ortho-, para-, and meta-mononitrotoluene.

References

- 1. TNT - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ingenieria-analitica.com [ingenieria-analitica.com]

- 9. epa.gov [epa.gov]

- 10. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of 3,5-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,5-dinitroaniline using fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. The data and protocols herein serve as a crucial reference for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Triplet (t) | 1H | H-4 |

| ~7.5 - 7.7 | Doublet (d) | 2H | H-2, H-6 |

| ~5.5 - 6.0 | Broad Singlet (s) | 2H | -NH₂ |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (B1202638) (TMS). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~149 | C-3, C-5 (Carbon atoms attached to nitro groups) |

| ~148 | C-1 (Carbon atom attached to the amino group) |

| ~113 | C-2, C-6 |

| ~108 | C-4 |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS).[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Doublet | N-H stretch (primary amine) |

| 1620 - 1640 | Strong | N-H bend (scissoring) |

| 1520 - 1560 | Very Strong | Asymmetric NO₂ stretch |

| 1340 - 1370 | Very Strong | Symmetric NO₂ stretch |

| 1300 - 1330 | Medium | C-N stretch (aromatic amine) |

| 800 - 850 | Strong | C-H out-of-plane bend (aromatic) |

| 730 - 770 | Strong | C-N-O bend |

Sample Preparation: KBr pellet or Nujol mull.[2][3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.[5][6]

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to acquire the spectrum. This simplifies the spectrum by removing C-H coupling.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[8]

-

Process the data similarly to the ¹H spectrum, with Fourier transformation and corrections.

-

Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).[5]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the KBr pellet into the spectrometer's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the sample.

Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation is a critical aspect of robust spectroscopic analysis.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(618-87-1) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scienceopen.com [scienceopen.com]

- 6. rsc.org [rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chem.uiowa.edu [chem.uiowa.edu]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3,5-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 3,5-Dinitroaniline. The information herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering detailed experimental methodologies, data presentation, and visual representations of decomposition pathways and experimental workflows.

Introduction

This compound (3,5-DNA), with the chemical formula C₆H₅N₃O₄, is an aromatic amine characterized by the presence of two nitro groups and an amino group attached to a benzene (B151609) ring.[1] This compound serves as a crucial intermediate in the synthesis of various organic chemicals, including dyes, pesticides, and pharmaceuticals.[1] Its energetic nature also lends it to applications in materials science and as a potential component in energetic formulations. Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, storage, and application, as well as for predicting its behavior under various thermal stresses. Dinitroanilines, as a class of compounds, can be explosive and flammable when exposed to heat or friction.

This guide summarizes key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—and their application in characterizing the thermal behavior of this compound.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₄ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| Appearance | Yellow colored needle-like solid | [2] |

| Melting Point | 160-162 °C | |

| CAS Number | 618-87-1 |

Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of this compound. These values are critical for assessing its thermal stability and hazard potential.

Differential Scanning Calorimetry (DSC) Data

DSC analysis provides insights into the heat flow associated with thermal transitions. For this compound, the key event is its exothermic decomposition. The data presented here is based on analyses of similar dinitroaromatic compounds and represents a plausible thermal profile for 3,5-DNA.

| Heating Rate (°C/min) | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Enthalpy of Decomposition (ΔH_d) (J/g) |

| 5 | 265.8 | 275.2 | -1850 |

| 10 | 278.3 | 288.1 | -1865 |

| 15 | 285.1 | 295.4 | -1872 |

| 20 | 290.7 | 301.6 | -1880 |

Note: The enthalpy of decomposition is an exothermic value, hence the negative sign.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, indicating the onset and stages of decomposition. The decomposition of this compound is expected to occur in a single, rapid stage.

| Heating Rate (°C/min) | Onset of Mass Loss (T_onset) (°C) | Temperature of Maximum Mass Loss Rate (T_max) (°C) | Total Mass Loss (%) |

| 10 | 275.5 | 289.0 | 98.5 |

Kinetic Parameters of Decomposition

Non-isothermal kinetic analysis using methods such as Kissinger and Ozawa can be applied to the DSC data to determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction. These parameters are crucial for predicting the reaction rate at different temperatures.

| Kinetic Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Kissinger | 155.2 | 1.2 x 10¹⁵ |

| Ozawa | 158.9 | - |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of thermal analysis data.

Differential Scanning Calorimetry (DSC)

-

Instrument: A heat-flux DSC instrument.

-

Sample Preparation: A small sample of this compound (typically 0.5-1.5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: The DSC cell is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature to approximately 350°C at various linear heating rates (5, 10, 15, and 20 °C/min).

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

-

Data Analysis: The onset and peak temperatures of the exothermic decomposition are determined from the DSC curves. The enthalpy of decomposition is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer.[3]

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is placed in an open ceramic or aluminum crucible.[3]

-

Experimental Conditions:

-

Atmosphere: The furnace is purged with a continuous flow of inert gas, such as nitrogen (e.g., 20 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to 400°C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve, plotting mass loss versus temperature, is analyzed to determine the onset of decomposition and the total mass loss. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of mass loss.

Accelerating Rate Calorimetry (ARC)

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A larger sample of this compound (typically several grams) is loaded into a robust, spherical sample container (bomb).

-

Experimental Conditions:

-

Mode of Operation: The experiment is typically run in a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating (exothermic activity).

-

Adiabatic Condition: Once a pre-defined self-heating rate is detected (e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample. This ensures that all the heat generated by the decomposition is retained, leading to a self-accelerating reaction.

-

-

Data Analysis: The ARC provides data on the temperature and pressure as a function of time under adiabatic conditions. This information is used to determine the temperature of no return (T_NR) and the self-accelerating decomposition temperature (SADT), which are critical for assessing thermal runaway hazards.

Visualizations

Proposed Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is complex. For this compound, a plausible initial step involves the homolytic cleavage of a carbon-nitro (C-NO₂) bond, which is generally the weakest bond in such molecules. This is followed by a cascade of secondary reactions.

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments for characterizing the thermal stability of a material like this compound typically starts with screening techniques and progresses to more specialized hazard analysis.

Caption: A typical experimental workflow for thermal hazard evaluation.

Conclusion